(1S)-(-)-(-)-Verbenone (1S)-(-)-(-)-Verbenone (S)-(-)-verbenone is a 4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one in which both chiral centres have S configuration. It has a role as an expectorant. It is an enantiomer of a (R)-(+)-verbenone.
Brand Name: Vulcanchem
CAS No.: 1196-01-6
VCID: VC0192643
InChI: InChI=1S/C10H14O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h4,7-8H,5H2,1-3H3/t7-,8+/m0/s1
SMILES: CC1=CC(=O)C2CC1C2(C)C
Molecular Formula: C10H14O
Molecular Weight: 150.22 g/mol

(1S)-(-)-(-)-Verbenone

CAS No.: 1196-01-6

Natural Products

VCID: VC0192643

Molecular Formula: C10H14O

Molecular Weight: 150.22 g/mol

(1S)-(-)-(-)-Verbenone - 1196-01-6

CAS No. 1196-01-6
Product Name (1S)-(-)-(-)-Verbenone
Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
IUPAC Name (1S,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one
Standard InChI InChI=1S/C10H14O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h4,7-8H,5H2,1-3H3/t7-,8+/m0/s1
Standard InChIKey DCSCXTJOXBUFGB-JGVFFNPUSA-N
Isomeric SMILES CC1=CC(=O)[C@H]2C[C@@H]1C2(C)C
SMILES CC1=CC(=O)C2CC1C2(C)C
Canonical SMILES CC1=CC(=O)C2CC1C2(C)C
Boiling Point 227.5 °C
Density 0.975-0.981
Physical Description Colourless liquid; Minty spicy aroma
Description (S)-(-)-verbenone is a 4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one in which both chiral centres have S configuration. It has a role as an expectorant. It is an enantiomer of a (R)-(+)-verbenone.
Solubility Practically insoluble to insoluble in water; soluble in non-polar solvents
Soluble (in ethanol)
Synonyms verbenone
verbenone, (+-)-isomer
verbenone, (1R)-isomer
verbenone, (1S)-isome
PubChem Compound 92874
Last Modified Nov 11 2021
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